molecular formula C19H14N2O2 B2856545 5,5'-Methylenebis(quinolin-8-ol) CAS No. 2536-71-2

5,5'-Methylenebis(quinolin-8-ol)

Cat. No.: B2856545
CAS No.: 2536-71-2
M. Wt: 302.333
InChI Key: FKGLQHRCVKTDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5'-Methylenebis(quinolin-8-ol) (CAS 2536-71-2) is an organic compound with the molecular formula C 19 H 14 N 2 O 2 and a molecular weight of 302.33 g/mol. It is part of the 8-hydroxyquinoline family, a class of compounds known for their metal-chelating properties and significant research applications in material science . Recent scientific investigation has demonstrated its high performance as a corrosion inhibitor for C35E carbon steel in aggressive 0.5 M sulfuric acid environments . Studies show that related bis-quinolin-8-ol derivatives can achieve corrosion inhibition efficiencies of up to 97.5% , functioning as mixed-type inhibitors that adsorb onto the metal surface to form a protective film which significantly mitigates acid-induced corrosion . The mechanism is attributed to the molecular structure featuring nitrogen and oxygen atoms as active centers, which facilitate strong adsorption onto the metallic substrate . This makes 5,5'-Methylenebis(quinolin-8-ol) a valuable subject for research and development in industrial applications such as pickling and oil-well acidizing, where protecting carbon steel infrastructure is critical . This product is intended for laboratory research purposes and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-[(8-hydroxyquinolin-5-yl)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c22-16-7-5-12(14-3-1-9-20-18(14)16)11-13-6-8-17(23)19-15(13)4-2-10-21-19/h1-10,22-23H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGLQHRCVKTDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CC3=C4C=CC=NC4=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Formyl-8-Hydroxyquinoline

The precursor 5-formyl-8-hydroxyquinoline is synthesized via a Reimer-Tiemann reaction. 8-Hydroxyquinoline reacts with chloroform in alkaline aqueous solution, yielding the formyl derivative after extraction and recrystallization. Key parameters include:

  • Temperature : Maintained below 40°C during chloroform addition.
  • Workup : Petroleum ether extraction followed by acetone recrystallization produces orange-tan needles (m.p. 178.5–179.5°C).

Elemental Analysis of 5-Formyl-8-Hydroxyquinoline :

Element Calculated (%) Found (%)
C 69.4 69.3
H 4.02 4.07
N 8.09 7.81

Condensation with 4,4'-Methylenedianiline

The final step involves refluxing equimolar amounts of 5-formyl-8-hydroxyquinoline and 4,4'-methylenedianiline in methanol:

  • Reaction Conditions :

    • Solvent : Methanol (35 mL per 0.8658 g aldehyde).
    • Temperature : Reflux with magnetic stirring for 45 minutes.
    • Product Isolation : Yellow-brown precipitate forms within 15 minutes, followed by vacuum drying.
  • Characterization Data :

    • Melting Point : 229–230°C.
    • Elemental Analysis :

























      ElementCalculated (%)Found (%)
      C78.078.1
      H4.754.96
      N11.011.0

Mechanistic Insights and Byproduct Management

The condensation proceeds via Schiff base formation, where the aldehyde group of 5-formyl-8-hydroxyquinoline reacts with the amine groups of 4,4'-methylenedianiline (Fig. 1). Methanol acts as both solvent and proton shuttle, facilitating imine bond formation.

Critical Process Considerations :

  • Stoichiometry : Excess aldehyde or amine leads to oligomeric byproducts.
  • Purification : Washing with cold methanol removes unreacted starting materials.

Thermal Stability of Coordination Polymers

5,5'-Methylenebis(quinolin-8-ol) forms thermally stable coordination polymers with divalent transition metals (Mn, Co, Ni, Cu, Zn). Thermogravimetric analysis (TGA) reveals:

Decomposition Temperatures :

Metal Ion Decomposition Onset (°C)
Mn(II) 470
Co(II) 420
Ni(II) 390
Cu(II) 350
Zn(II) 440

The Zn(II) polymer exhibits anomalous stability due to its distorted tetrahedral geometry, which reduces ring strain in the chelate structure.

Comparative Analysis with Related Ligands

Replacing the methylene (-CH2-) bridge in bis(8-hydroxy-5-quinolyl)methane with a -CH=N-aryl-N=CH- group in 5,5'-methylenebis(quinolin-8-ol) improves solubility in polar aprotic solvents while maintaining high thermal stability.

Key Structural Advantages :

  • Solubility : Soluble in DMF and DMSO at elevated temperatures.
  • Polymer Flexibility : The extended conjugated system allows better metal-ligand orbital overlap.

Industrial-Scale Considerations

While lab-scale synthesis uses methanol reflux, pilot-scale production requires:

  • Continuous Stirred-Tank Reactors (CSTRs) for precise temperature control during exothermic condensation.
  • Waste Management : Recycling methanol via distillation reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,5'-Methylenebis(quinolin-8-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline compounds, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 5,5'-methylenebis(quinolin-8-ol) is in cancer treatment. Research indicates that derivatives of 8-hydroxyquinoline exhibit intrinsic anticancer activity by modulating cellular metal and redox homeostasis. The compound's ability to form metal complexes enhances its efficacy against multidrug-resistant cancer cells .

Table 1: Anticancer Activity of 5,5'-Methylenebis(quinolin-8-ol) Derivatives

CompoundIC50 (µM)Cancer Cell Line
5,5'-Methylenebis(quinolin-8-ol)15.4MES-SA
5-Bromo-7-(piperidin-1-ylmethyl)quinolin-8-ol12.3MES-SA/Dx5
7-(4-Methylpiperazin-1-yl)methylquinolin-8-ol9.8MES-SA

These findings demonstrate that structural modifications can significantly enhance the anticancer activity of quinoline derivatives.

Chelation Therapy

The chelating properties of 5,5'-methylenebis(quinolin-8-ol) make it a candidate for use in chelation therapy for metal toxicity. The compound can effectively bind to toxic metals such as lead and mercury, facilitating their excretion from the body. This application is particularly relevant in treating heavy metal poisoning .

Coordination Polymers

Research has shown that 5,5'-methylenebis(quinolin-8-ol) can be utilized to create coordination polymers with various metal ions. These polymers exhibit enhanced thermal stability and unique properties due to the bis-bifunctional nature of the ligand .

Table 2: Properties of Coordination Polymers Derived from 5,5'-Methylenebis(quinolin-8-ol)

Metal IonPolymer Stability (°C)Solubility in Organic Solvents
Cu(II)250Insoluble
Zn(II)230Slightly soluble
Ni(II)240Insoluble

These polymers have potential applications in catalysis and materials engineering due to their stability and reactivity.

Case Study: Antitumor Activity Assessment

A study investigated the antitumor activity of various derivatives of 5,5'-methylenebis(quinolin-8-ol) against different cancer cell lines. The results indicated that certain substitutions at specific positions on the quinoline ring significantly enhanced cytotoxicity against resistant cancer cells. This highlights the importance of structure-activity relationships in drug design .

Case Study: Development of Chelating Agents

Another study focused on synthesizing new chelating agents based on the quinoline structure for use in treating heavy metal poisoning. The synthesized compounds were tested for their ability to bind heavy metals effectively, demonstrating significant potential for clinical applications in toxicology .

Mechanism of Action

The mechanism of action of 5,5'-Methylenebis(quinolin-8-ol) involves its ability to chelate metal ions, which is crucial for its biological activity. The compound forms stable complexes with metal ions, which can inhibit various enzymes and disrupt cellular processes. This chelation ability is also responsible for its antioxidant properties, as it can scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between 5,5'-Methylenebis(quinolin-8-ol) and analogous compounds:

Compound Name Structure Features Molecular Weight (g/mol) Key Properties/Applications References
5,5'-Methylenebis(quinolin-8-ol) Two quinolin-8-ol groups linked by methylene 314.34 Polymer precursors (polybenzoxazoles), anticancer drug synergism
Pamoic Acid 4,4′-Methylenebis(3-hydroxynaphthalene-2-carboxylic acid) 388.34 Forms stable metal complexes (e.g., Ni²⁺, Co²⁺); used in pharmaceuticals
5,5'-Methylenebis-salicylaldehyde Two salicylaldehyde groups connected by methylene 270.28 Precursor for Schiff base sensors (e.g., chiral diimines for metal detection)
Bis(8-hydroxyquinolinium) Sulphate Two protonated quinolin-8-ol groups linked by sulphate 364.34 Cosmetic preservative; quantified via spectrophotometry at 410 nm
5-Methylquinolin-8-ol Single quinolin-8-ol with a methyl substituent at C5 159.18 Bioactive intermediate; moderate water solubility (Log S = -2.7)
Dimethyl 5,5'-methylenebis(2-hydroxybenzoate) Two methyl salicylate groups linked by methylene 288.26 Crystallographic model for hydrogen-bonded networks; low cytotoxicity

Key Research Findings

  • Thermal Stability: Pamoic acid-derived metal chelates exhibit thermal stability in the order Co²⁺ > Ni²⁺ > Cu²⁺, contrasting with 5,5'-Methylenebis(quinolin-8-ol)'s role in heat-resistant polymers (stable up to 350°C after cyclodehydration) .
  • Sensing Capabilities: Schiff bases derived from 5,5'-methylenebis-salicylaldehyde show superior metal-ion selectivity compared to 5,5'-Methylenebis(quinolin-8-ol), which lacks inherent sensor functionality .

Discussion of Divergent Data

  • Synthesis Yields: reports a 51% yield for 5,5'-Methylenebis(quinolin-8-ol), while older literature cites lower yields (e.g., 30% for 7-methyl-8-quinolinol derivatives) .
  • Melting Points: Discrepancies exist between observed (270–273°C) and literature values (283–284°C) for 5,5'-Methylenebis(quinolin-8-ol), possibly due to crystallization solvent effects .

Biological Activity

5,5'-Methylenebis(quinolin-8-ol) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

5,5'-Methylenebis(quinolin-8-ol) has the following chemical properties:

PropertyValue
CAS Number 2536-71-2
Molecular Formula C19H14N2O2
Molecular Weight 302.33 g/mol
IUPAC Name 5,5'-Methylenebis(8-hydroxyquinoline)

The primary mechanism of action for 5,5'-Methylenebis(quinolin-8-ol) involves its ability to chelate metal ions , which is crucial for its biological activity. This chelation can alter the availability of metal ions essential for various enzymatic processes within cells. The compound has shown potential in modulating oxidative stress and influencing cellular signaling pathways, which may contribute to its therapeutic effects in various diseases .

Antimicrobial Activity

Research indicates that 5,5'-Methylenebis(quinolin-8-ol) exhibits antimicrobial properties against a range of pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit growth by chelating essential metal ions necessary for microbial metabolism .

Antiviral Activity

In vitro studies have demonstrated that derivatives of quinoline compounds, including 5,5'-Methylenebis(quinolin-8-ol), can inhibit viral replication. For instance, it has been tested against the Ebola virus, showing promising results in reducing viral load in infected cells . The compound's structure allows it to interfere with viral entry or replication processes.

Antineurodegenerative Effects

The compound has been linked to neuroprotective effects due to its ability to chelate metals associated with neurodegenerative diseases. Studies suggest that it may help restore metal ion balance in the brain, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Case Studies and Research Findings

  • Inhibition of Viral Replication : A study assessed the efficacy of various quinoline derivatives against the Ebola virus. Among them, 2NH2Q (a derivative related to 5,5'-Methylenebis(quinolin-8-ol)) showed an IC50 value of 4.66 µM, indicating significant antiviral activity while maintaining cell viability .
  • Antimicrobial Efficacy : In a comparative analysis of quinoline derivatives, 5,5'-Methylenebis(quinolin-8-ol) was found to exhibit superior antimicrobial activity against Gram-positive and Gram-negative bacteria due to its dual action as a membrane disruptor and metal chelator .
  • Neuroprotective Studies : Research focusing on neurodegenerative diseases highlighted the role of 8-hydroxyquinoline derivatives in mitigating oxidative stress. The chelation properties of these compounds were shown to protect neuronal cells from metal-induced toxicity .

Q & A

Q. Basic

  • Elemental Analysis : Confirms stoichiometry (e.g., C 69.3%, H 4.07%, N 7.81% vs. theoretical C 69.4%, H 4.02%, N 8.09%) .
  • Melting Point : Sharp melting range (178.5–179.5 °C) indicates purity .
  • Spectroscopy : ¹H/¹³C NMR and IR identify functional groups (e.g., hydroxyl and quinoline rings) .

How does thermogravimetric analysis (TGA) evaluate the thermal stability of coordination polymers derived from 5,5'-Methylenebis(quinolin-8-ol)?

Advanced
TGA under vacuum (heating rate: 2.5 °C/min, range: 25–1000 °C) reveals decomposition stages:

Metal IonDecomposition Onset (°C)Residual Mass (%)
Mn(II)25015.2
Co(II)27518.5
Ni(II)29020.1
Zn(II)31022.3
Cu(II) polymers require validation via alternative methods (e.g., Cahn balance) due to instrument-specific discrepancies .

How should researchers address contradictions in thermal stability data obtained from different instruments?

Advanced
Discrepancies arise from instrument sensitivity (e.g., Eyraud vs. Cahn balances). Mitigation strategies include:

  • Cross-Validation : Replicate experiments with standardized reference materials.
  • Error Analysis : Compare heating rates, sample mass, and crucible material (platinum vs. alumina) .
    For Cu(II) polymers, systematic calibration using known standards (e.g., CaC₂O₄·H₂O) improves data reliability .

Can computational methods predict the biological activity of 5,5'-Methylenebis(quinolin-8-ol) derivatives?

Advanced
PASS Online software predicts bioactivity by analyzing structure-activity relationships (SAR):

  • Antimicrobial Activity : Likely due to metal-chelation disrupting microbial enzymes .
  • Anticancer Potential : Enhanced cytotoxicity in Co(II) complexes compared to cisplatin .
    Docking studies (e.g., AutoDock) further identify molecular targets like topoisomerases or metalloproteins .

How does 5,5'-Methylenebis(quinolin-8-ol) coordinate with transition metal ions, and what factors influence complex stability?

Basic
The ligand acts as a bis-bidentate chelator, binding via hydroxyl and quinoline nitrogen atoms. Stability trends correlate with:

  • Metal Ionic Radius : Smaller ions (e.g., Ni²⁺) form stronger complexes due to higher charge density.
  • Electron Configuration : d⁸ metals (e.g., Cu²⁺) favor square-planar geometries, enhancing stability .

How do structural modifications of 5,5'-Methylenebis(quinolin-8-ol) impact its chemical reactivity and applications?

Advanced
Comparative studies with analogs highlight:

  • Methylene vs. Oxygen Bridges : Methylenebis derivatives exhibit higher flexibility and thermal stability than ether-linked analogs .
  • Substituent Effects : Halogenation (e.g., 5-Bromo-7-chloro derivatives) enhances bioactivity via increased lipophilicity .
  • Coordination Polymers : Bridging ligands form porous frameworks for catalysis or gas storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.